![molecular formula C26H34N4O3S B6494347 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide CAS No. 886888-18-2](/img/structure/B6494347.png)
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide” is a complex organic compound. It is part of a class of compounds that have been studied for their potential therapeutic applications . The compound has been synthesized and characterized in various studies .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H28N4O3S and a molecular weight of 488.61 . The structure includes a benzodiazol ring attached to a piperidine ring, which is further attached to a phenyl ring via a sulfonyl group .Aplicaciones Científicas De Investigación
- F2601-0032 derivatives have demonstrated antibacterial effects against various pathogens. Researchers have explored their potential as novel antibiotics, particularly in the context of combating drug-resistant bacteria .
- F2601-0032 analogs exhibit activity against mycobacteria, including Mycobacterium tuberculosis. These findings suggest their potential as components in new anti-tuberculosis therapies .
- Studies have revealed that F2601-0032 derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving excessive inflammation .
- Researchers have investigated F2601-0032 analogs for their antitumor activity. These compounds show promise in inhibiting cancer cell growth, although further studies are needed to elucidate their mechanisms .
- Some F2601-0032 derivatives exhibit antidiabetic effects. These compounds may impact glucose metabolism, making them interesting candidates for diabetes management .
- Interestingly, F2601-0032 derivatives have been studied for their ulcerogenic properties. Researchers have explored their effects on gastric mucosa, which could have implications for gastrointestinal health .
Antibacterial Activity
Antimycobacterial Properties
Anti-Inflammatory Effects
Antitumor Potential
Antidiabetic Applications
Ulcerogenic Activity
These diverse applications highlight the versatility of F2601-0032 and its potential in various therapeutic areas. Keep in mind that ongoing research may uncover additional uses for this compound. If you’d like more detailed information or references, feel free to ask! 😊 .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-3-7-20(8-4-2)26(31)27-21-11-13-22(14-12-21)34(32,33)30-17-15-19(16-18-30)25-28-23-9-5-6-10-24(23)29-25/h5-6,9-14,19-20H,3-4,7-8,15-18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRZSDVBQSLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-propylpentanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.